O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt
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Overview
Description
O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt is a stable isotope-labeled compound with the molecular formula 13C2H10NO3PS and a molecular weight of 161.13 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed studies of metabolic pathways and reaction mechanisms .
Preparation Methods
The synthesis of O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt involves the incorporation of carbon-13 isotopes into the molecular structure. The synthetic route typically includes the reaction of dimethyl phosphorothionate with ammonium salts under controlled conditions. The reaction conditions often involve low temperatures and specific solvents to ensure the stability and purity of the final product . Industrial production methods may vary, but they generally follow similar principles with scaled-up processes to meet the demand for research applications .
Chemical Reactions Analysis
O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phosphorothionate group to a phosphate group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to form phosphorothioates using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethyl groups are replaced by other nucleophiles under specific conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used, but they generally include phosphate and phosphorothioate derivatives .
Scientific Research Applications
O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt has a wide range of scientific research applications:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is employed in metabolic studies to trace the pathways of phosphorus-containing compounds in biological systems.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the study of enzyme inhibitors.
Mechanism of Action
The mechanism of action of O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the normal substrate from accessing the site. This inhibition can lead to the disruption of essential biological processes, making it useful in both research and industrial applications.
Comparison with Similar Compounds
O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt can be compared with other similar compounds, such as:
- Phosphorothioic Acid O,O-Dimethyl Ester-13C2 Ammonium Salt
- Ammonium Methyl Phosphorothioate-13C2
- Ammonium O,O-Dimethyl Thiophosphate-13C2
These compounds share similar structures and isotopic labeling but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific isotopic composition and its broad range of applications in various fields.
Properties
Molecular Formula |
C2H10NO3PS |
---|---|
Molecular Weight |
161.13 g/mol |
IUPAC Name |
azane;hydroxy-di((113C)methoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H7O3PS.H3N/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);1H3/i1+1,2+1; |
InChI Key |
GIUYHMYPEVIYCM-AWQJXPNKSA-N |
Isomeric SMILES |
[13CH3]OP(=S)(O)O[13CH3].N |
Canonical SMILES |
COP(=S)(O)OC.N |
Origin of Product |
United States |
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